2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid
Description
2-Propan-2-yl-2,7-diazaspiro[4.4]nonane is a bicyclic amine featuring a spirocyclic structure with two nitrogen atoms at positions 2 and 5. The compound is paired with 2,2,2-trifluoroacetic acid (TFA), a strong carboxylic acid derivative, likely forming a salt or co-crystal. TFA is widely used in organic synthesis and pharmaceutical formulations due to its high acidity and solubility-enhancing properties .
Properties
Molecular Formula |
C12H21F3N2O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H20N2.C2HF3O2/c1-9(2)12-6-4-10(8-12)3-5-11-7-10;3-2(4,5)1(6)7/h9,11H,3-8H2,1-2H3;(H,6,7) |
InChI Key |
CELJQPLSGDCMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis typically begins with tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (1 ), a protected spirocyclic diamine. This intermediate is commercially available or synthesized via cyclization reactions.
Alkylation at the 2-Position
Introduction of the isopropyl group proceeds via nucleophilic substitution:
- Reaction Conditions :
Deprotection and TFA Salt Formation
Removal of the tert-butyloxycarbonyl (Boc) group generates the free amine, which is protonated by TFA:
- Deprotection :
- Isolation :
Optimization and Variants
Alternative Alkylating Agents
| Alkylating Agent | Solvent | Yield of *2 (%)* | Reference |
|---|---|---|---|
| Isopropyl bromide | ACN | 65–75 | |
| Isopropyl iodide | DMF | 70–80 | |
| 2-Bromopropane | THF | 60–68 |
DMF = Dimethylformamide; THF = Tetrahydrofuran
Deprotection Efficiency
- TFA vs. HCl : TFA achieves near-quantitative deprotection (>95%) compared to HCl (80–85%).
- Side Products : Over-acidification or prolonged reaction times may lead to decomposition (<5% yield loss).
Characterization Data
Intermediate 2
Final Compound 3
- Molecular Formula : C₁₁H₁₉F₃N₂O₂
- ¹H NMR (D₂O) : δ 1.40 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 3.20–3.60 (m, 8H, spiro-H), 4.05 (sept, 1H, CH(CH₃)₂).
- Melting Point : 152–154°C.
- HPLC Purity : >98%.
Mechanistic Insights
- Alkylation : The Boc group enhances solubility and directs substitution to the less hindered nitrogen.
- Deprotection : TFA cleaves the Boc group via protonation, forming CO₂ and the TFA-stabilized ammonium ion.
Comparative Analysis of Methods
| Parameter | Procedure B | Patent Method |
|---|---|---|
| Alkylation Time | 3 h | 5 h |
| Deprotection Solvent | DCM | TFA/ACN |
| Overall Yield | 65% | 58% |
| Scalability | >10 g | <5 g |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the spirocyclic framework .
Scientific Research Applications
2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural Features :
- Diazaspiro Core: The spiro[4.4]nonane framework creates a rigid bicyclic system, which can influence binding affinity in pharmacological applications .
- TFA Counterion : The trifluoroacetate ion (CF₃COO⁻) contributes to stabilization, solubility, and crystallization behavior .
Comparison with Structurally Similar Compounds
Structural Analogues of Diazaspiro[4.4]nonane Derivatives
The diazaspiro[4.4]nonane core is a versatile pharmacophore. Key analogues include:
Key Observations :
- The isopropyl group offers a balance between bulk and hydrophobicity.
- Spiro Ring Size: The spiro[3.5]nonane variant (vs. spiro[4.4]) alters ring strain and conformational flexibility, impacting receptor binding .
Comparison of Trifluoroacetic Acid (TFA) with Other Counterions
TFA is a common counterion in salts. Alternatives include hydrochloric acid (HCl) and acetic acid:
Advantages of TFA :
Disadvantages :
- Corrosive nature requires careful handling (gloves, goggles) .
Biological Activity
2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid is a complex organic compound characterized by its unique spirocyclic structure and notable biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its bioactive properties.
The molecular formula of the compound is with a molecular weight of 282.30 g/mol. The compound features a spirocyclic framework that contributes to its distinct chemical properties, such as increased acidity and lipophilicity due to the trifluoroacetic acid moiety.
| Property | Value |
|---|---|
| Molecular Formula | C12H21F3N2O2 |
| Molecular Weight | 282.30 g/mol |
| IUPAC Name | 2-propan-2-yl-2,7-diazaspiro[4.4]nonane; 2,2,2-trifluoroacetic acid |
| InChI Key | CELJQPLSGDCMHF-UHFFFAOYSA-N |
Antimicrobial and Anticancer Properties
Research indicates that compounds related to 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane have demonstrated significant antimicrobial and anticancer activities. For instance, derivatives of diazaspiro compounds have been evaluated for their ability to inhibit specific cancer targets such as the KRAS G12C mutation, which is implicated in various solid tumors. A study reported that optimized derivatives showed effective covalent binding to KRAS G12C, leading to significant antitumor effects in xenograft models .
The mechanism by which these compounds exert their biological effects often involves interaction with key cellular proteins involved in proliferation and differentiation. The ability of the diazaspiro structure to bind covalently to target proteins enhances its potential as a therapeutic agent against cancers that are traditionally difficult to treat.
Case Studies
-
KRAS G12C Inhibition : A recent study focused on a series of diazaspiro derivatives that exhibited potent inhibition against KRAS G12C. The lead compound demonstrated a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model, showcasing its potential as a therapeutic agent for non-small cell lung cancer .
- Study Findings :
- Compound 7b showed high metabolic stability.
- Effective in subcutaneous administration with notable tumor reduction.
- Study Findings :
Synthesis and Research Applications
The synthesis of 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane; 2,2,2-trifluoroacetic acid typically involves cyclization reactions starting from readily available precursors under acidic conditions. This compound serves as a building block for further chemical modifications aimed at enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
